Structural Differentiation: Benzyloxymethyl vs. Unsubstituted Piperidine 3-Position
The target compound incorporates a benzyloxymethyl (–CH₂OBn) substituent at the piperidine 3-position, whereas many generic sulfonyl piperidine scaffolds described in the patent class bear hydrogen, methyl, or simple alkyl groups at this position [1]. This structural feature is expected to increase molecular weight (346.45 Da vs. ~250–300 Da for simpler analogs) and introduce additional hydrogen-bond acceptor capability via the ether oxygen. However, no quantitative comparative affinity, selectivity, or solubility data are available for this specific compound against a defined comparator.
| Evidence Dimension | Structural feature: piperidine 3-substituent |
|---|---|
| Target Compound Data | Benzyloxymethyl (–CH₂OBn); MW = 346.45 Da |
| Comparator Or Baseline | Unsubstituted piperidine (R = H) or methyl-substituted analogs as described in generic patent claims (MW ~250–300 Da) |
| Quantified Difference | Not quantifiable; qualitative structural divergence only |
| Conditions | Structural comparison based on patent generic formulas, not head-to-head experimental data |
Why This Matters
The benzyloxymethyl group may confer unique binding interactions or physicochemical properties, but without comparative data, procurement decisions must rely on the user's internal SAR models rather than published evidence.
- [1] MSD K.K., '3-substituted sulfonyl piperidine derivative', US Patent 8,367,698, issued February 5, 2013. View Source
